molecular formula C16H23N3O4 B2640337 Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate CAS No. 1235623-80-9

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2640337
CAS No.: 1235623-80-9
M. Wt: 321.377
InChI Key: GNAJIMVBSDOXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted piperidine and methoxyphenyl compounds.

Scientific Research Applications

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the carbamate group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the methoxyphenyl and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-14-6-4-3-5-13(14)18-15(20)19-9-7-12(8-10-19)11-17-16(21)23-2/h3-6,12H,7-11H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAJIMVBSDOXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.